PI3K/mTOR Inhibitor-3

Description

Fundamental Role of PI3K/AKT/mTOR Signaling in Cellular Homeostasis

The PI3K/AKT/mTOR pathway is a master regulator of cellular life, integrating a variety of extracellular and intracellular signals to maintain a balance between growth, survival, and metabolism. aacrjournals.orgmdpi.com Its proper functioning is indispensable for tissue development and the maintenance of physiological equilibrium.

A primary function of the PI3K/AKT/mTOR pathway is the positive regulation of cell growth (an increase in cell size) and proliferation (an increase in cell number). mdpi.comnih.gov Upon activation by growth factors, PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This leads to the recruitment and activation of the serine/threonine kinase AKT. Activated AKT, in turn, can stimulate mTOR complex 1 (mTORC1), a key downstream effector. aacrjournals.org

mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase (S6K) and inhibiting the translation repressor 4E-binding protein 1 (4E-BP1). researchgate.net This cascade of events ultimately leads to an increase in the translation of mRNAs essential for cell growth and division. mdpi.com The pathway is intricately linked to the cell cycle, with the ability to promote entry into the S phase, where DNA synthesis occurs. mdpi.com

The PI3K/AKT/mTOR pathway is a potent promoter of cell survival by actively inhibiting apoptosis, or programmed cell death. mdpi.comwikipedia.org AKT can phosphorylate and inactivate several pro-apoptotic proteins, including Bcl-2-associated death promoter (BAD) and Caspase-9. frontiersin.org By inhibiting these key components of the apoptotic machinery, the pathway ensures cell survival under normal conditions. frontiersin.orgnih.gov

Furthermore, AKT can regulate the activity of transcription factors from the Forkhead box O (FOXO) family. wikipedia.org Phosphorylation by AKT sequesters FOXO proteins in the cytoplasm, preventing them from entering the nucleus and transcribing genes that promote cell death. acs.org This regulation is a critical mechanism for preventing unwanted apoptosis and maintaining tissue homeostasis. wikipedia.org Dysregulation of this anti-apoptotic function is a common feature of cancer cells, allowing them to evade cell death signals. mdpi.com

The PI3K/AKT/mTOR pathway plays a central role in coordinating cellular metabolism to match the energy and building block demands of growth and proliferation. nih.govaacrjournals.org It promotes the uptake and utilization of glucose and other nutrients. mdpi.com mTORC1 activation, for instance, can enhance glycolysis, the process of breaking down glucose for energy. nih.gov

Angiogenesis, the formation of new blood vessels, is another critical process regulated by this pathway. The pathway can increase the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn upregulates the production of vascular endothelial growth factor (VEGF). wikipedia.org VEGF is a potent stimulator of angiogenesis, which is essential for supplying nutrients and oxygen to growing tissues and tumors. researchgate.net

Dysregulation of the PI3K/AKT/mTOR Pathway in Pathophysiological States

Given its fundamental roles, it is not surprising that aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of numerous human diseases, most notably cancer. nih.govmedchemexpress.com This hyperactivity drives uncontrolled cell growth, proliferation, and survival, contributing to tumor development and progression. aacrjournals.org

The PI3K/AKT/mTOR pathway can be constitutively activated in cancer through various genetic and epigenetic alterations. medchemexpress.com Common mechanisms include:

Receptor Tyrosine Kinase (RTK) Overexpression: Increased expression or activating mutations of RTKs, such as the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2), lead to excessive upstream signaling and pathway activation. medchemexpress.comresearchgate.net

Gene Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent oncogenic mutations in human cancers. researchgate.net Mutations in AKT genes also occur, albeit less frequently.

PTEN Loss: The tumor suppressor gene PTEN encodes a phosphatase that counteracts PI3K activity by dephosphorylating PIP3. Loss of PTEN function, through mutation, deletion, or epigenetic silencing, is a common event in many cancers and leads to sustained pathway activation. aacrjournals.org

These alterations result in a state of constant "on" signaling, decoupling the pathway from its normal regulatory inputs and promoting malignant transformation. researchgate.net

Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent finding across a wide range of human cancers, making it a pan-cancer therapeutic target. medchemexpress.comresearchgate.net For example:

Breast Cancer: The pathway is frequently dysregulated, particularly in hormone receptor-positive and HER2-positive subtypes, often due to PIK3CA mutations.

Prostate Cancer: Loss of PTEN is a common driver of pathway activation in prostate cancer. wikipedia.org

Glioblastoma: A significant proportion of glioblastoma multiforme (GBM) tumors exhibit PI3K pathway alterations, including PTEN loss and PIK3CA mutations.

Colorectal Cancer: Mutations in PIK3CA are frequently observed in colorectal cancers. mdpi.com

Renal Cancer: The pathway is often overactivated in renal cell carcinoma and is a key target for therapy.

The widespread hyperactivity of this pathway in various cancer models underscores the broad therapeutic potential of inhibitors like PI3K/mTOR Inhibitor-3.

Research Findings on Dual PI3K/mTOR Inhibitors

While specific data for this compound is limited, research on other dual PI3K/mTOR inhibitors provides insight into the potential activity of this class of compounds. The following table summarizes inhibitory concentrations (IC₅₀) for several well-characterized dual inhibitors against PI3K isoforms and mTOR.

| Compound Name | PI3Kα (IC₅₀ nM) | PI3Kβ (IC₅₀ nM) | PI3Kγ (IC₅₀ nM) | PI3Kδ (IC₅₀ nM) | mTOR (IC₅₀/Kᵢ nM) |

| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | Not specified |

| PF-04691502 | 1.8 (Kᵢ) | 2.1 (Kᵢ) | 1.9 (Kᵢ) | 1.6 (Kᵢ) | 16 (Kᵢ) |

| BGT-226 | 4 | 63 | 38 | Not specified | Not specified |

| GNE-477 | 4 | 148 | 29 | 36 | 21 |

This table presents representative data for the class of dual PI3K/mTOR inhibitors to illustrate typical potency. Data for the specific compound "this compound" is not widely available in the public domain.

Rationale for Dual PI3K/mTOR Pathway Inhibition

Targeting a single node in the PI3K/mTOR pathway has been met with challenges, primarily due to the pathway's complex network of feedback loops. nih.govnih.govmdpi.com This has provided a strong rationale for the simultaneous inhibition of both PI3K and mTOR. aacrjournals.orgphysiology.org

A significant drawback of inhibiting only the mTOR Complex 1 (mTORC1) is the activation of a potent negative feedback loop. nih.govnih.gov mTORC1/S6K1 activation normally suppresses upstream signaling by inhibiting insulin (B600854) receptor substrate (IRS). mdpi.comoncotarget.com When mTORC1 is blocked by inhibitors like rapalogs, this feedback is relieved, leading to the over-activation of upstream pathways, including PI3K and its key downstream effector, AKT. nih.govaacrjournals.orgaacrjournals.org This reactivation of AKT can counteract the intended anti-proliferative effects of mTORC1 inhibition and contribute to drug resistance. nih.govaacrjournals.org

Even more direct mTOR kinase inhibitors can have a biphasic effect on AKT. nih.govaacrjournals.org While they initially inhibit AKT phosphorylation by blocking mTORC2, this also relieves feedback inhibition of receptor tyrosine kinases (RTKs), leading to subsequent PI3K activation and re-phosphorylation of AKT at the T308 residue, which is sufficient to reactivate AKT signaling. nih.govaacrjournals.org Dual PI3K/mTOR inhibitors are designed to overcome this problem by targeting both the upstream (PI3K) and downstream (mTOR) components of the pathway, thereby preventing the feedback activation of AKT that can occur when mTORC1 is inhibited alone. aacrjournals.orgnih.gov

Dual inhibition of PI3K and mTOR offers a more thorough blockade of the entire signaling cascade. nih.govresearchgate.net Since PI3K and mTOR are both key kinases in the pathway, their simultaneous inhibition ensures that the signal is cut off at two critical junctures. nih.govguidetopharmacology.org This approach can inhibit all PI3K isoforms as well as both mTORC1 and mTORC2 complexes. nih.gov

This comprehensive suppression can lead to more potent anti-proliferative and pro-apoptotic effects compared to agents that target only one component of the pathway. aacrjournals.org By blocking the pathway both upstream and downstream of AKT, dual inhibitors can prevent escape mechanisms and potentially overcome the resistance that arises from the pathway's intricate feedback and crosstalk. physiology.orgnih.govresearchgate.net Research suggests that this strategy may be particularly effective in tumors with various molecular alterations within the PI3K pathway. aacrjournals.org

Overview of The Chemical Compound (this compound) as a Representative Dual PI3K/mTOR Inhibitor for Academic Investigation

For the purpose of academic investigation, we will refer to the well-characterized compound Dactolisib as "this compound". ontosight.ai Dactolisib is an orally bioavailable imidazoquinoline derivative that acts as a dual inhibitor of PI3K and mTOR kinases. wikipedia.orgnih.gov It has been extensively studied in preclinical settings, making it a suitable model compound for research into the effects of dual pathway inhibition. ontosight.ainih.govplos.org

This compound (Dactolisib) potently and competitively binds to the ATP-binding site of both PI3K and mTOR, inhibiting their kinase activity. selleckchem.com This dual action effectively blocks signaling through the entire PI3K/AKT/mTOR pathway, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells. ontosight.ainih.govabmole.com Its ability to inhibit all class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2) allows for a comprehensive shutdown of the pathway. nih.govplos.orgmedchemexpress.com

Biochemical assays have detailed the inhibitory activity of this compound against various PI3K isoforms and mTOR. These findings are crucial for understanding its mechanism of action and for designing experiments to probe the intricacies of the PI3K/mTOR signaling network.

Table 1: Biochemical Inhibitory Activity of this compound (Dactolisib)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.

The well-documented in vitro and in vivo activity of this compound, combined with its known potency against key pathway components, establishes it as an important tool for academic research aimed at elucidating the complex roles of the PI3K/mTOR pathway. nih.govplos.orgoncotarget.com

Structure

3D Structure

Properties

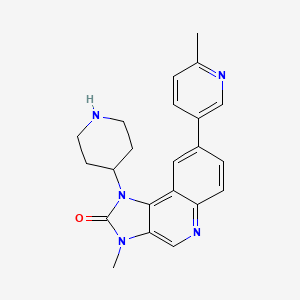

Molecular Formula |

C22H23N5O |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

3-methyl-8-(6-methylpyridin-3-yl)-1-piperidin-4-ylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C22H23N5O/c1-14-3-4-16(12-24-14)15-5-6-19-18(11-15)21-20(13-25-19)26(2)22(28)27(21)17-7-9-23-10-8-17/h3-6,11-13,17,23H,7-10H2,1-2H3 |

InChI Key |

LNQQYBUEVDGDBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCNCC5)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of the Chemical Compound

Target Engagement and Kinase Inhibition Profile

The primary mechanism of PI3K/mTOR Inhibitor-3 involves direct interaction with the kinase domains of its target proteins, leading to potent enzymatic inhibition. This engagement is characterized by its competitive nature with ATP and its broad activity against various isoforms of PI3K and both mTOR complexes.

ATP-Competitive Binding to PI3K and mTOR Kinase Domains

This compound functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket within the catalytic domains of both PI3K and mTOR kinases. This is possible due to the high degree of structural homology shared between the kinase domains of the PI3K and mTOR proteins, which both belong to the PI3K-related kinase (PIKK) superfamily. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. This dual, ATP-competitive mechanism allows for a more complete shutdown of the pathway compared to allosteric inhibitors which may only partially block kinase activity.

Isoform Selectivity and Potency Across Class I PI3K Isoforms (p110α, β, δ, γ)

This compound demonstrates a "pan-Class I" inhibition profile, meaning it potently targets all four Class I PI3K catalytic subunit isoforms: p110α, p110β, p110δ, and p110γ. This broad activity is considered advantageous as it may prevent the confounding effects of isoform interaction and adaptive resistance that can occur with isoform-specific inhibitors. Different PI3K isoforms can have distinct roles in oncogenic signaling, and inhibiting all four may address a wider range of pathway abnormalities. The inhibitory activity is typically observed in the low nanomolar range, indicating high potency.

For instance, the well-characterized dual inhibitor Gedatolisib (PF-05212384), which exemplifies this class of compounds, shows potent inhibition across all Class I isoforms.

| Target | IC₅₀ (nM) |

|---|---|

| p110α | 0.4 |

| p110β | 6 |

| p110γ | 5.4 |

| p110δ | 6 |

| mTOR | 1.6 |

Differential Inhibition of mTOR Complexes (mTORC1 and mTORC2)

A key feature of this compound is its ability to inhibit both functionally distinct mTOR complexes, mTORC1 and mTORC2. This is a significant advantage over first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1. Inhibition of mTORC1 alone can lead to a feedback activation of the PI3K pathway via mTORC2, which can limit therapeutic efficacy. By acting as an ATP-competitive inhibitor that targets the mTOR kinase domain directly, this compound effectively blocks the activity of both complexes. This simultaneous inhibition of mTORC1 and mTORC2 prevents the feedback-mediated activation of AKT, leading to a more thorough and sustained blockade of the entire signaling cascade.

Disruption of Downstream Signaling Cascades

The dual inhibition of PI3K and mTOR by this compound results in the comprehensive suppression of key downstream signaling nodes. This disruption is evident in the altered phosphorylation status of crucial effector proteins that govern cell growth, proliferation, and survival.

Phosphorylation Status of AKT (Thr308 and Ser473)

The protein kinase AKT is a central node in the PI3K pathway, and its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). This compound profoundly impacts both phosphorylation events.

p-AKT (Thr308): Phosphorylation at Thr308 is mediated by the kinase PDK1, which is activated downstream of PI3K. By inhibiting PI3K, the inhibitor prevents the production of PIP3, a crucial second messenger required for PDK1 activation, thereby leading to a significant reduction in AKT phosphorylation at Thr308.

p-AKT (Ser473): Phosphorylation at Ser473 is a direct function of the mTORC2 complex. The direct inhibition of the mTOR kinase by this compound blocks mTORC2 activity, thus preventing the phosphorylation of AKT at this site.

The concomitant suppression of phosphorylation at both sites ensures a complete inactivation of AKT, which is a more effective anti-proliferative strategy than targeting either phosphorylation event alone.

Regulation of S6 Kinase (S6K) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)

S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1) are two of the best-characterized downstream effectors of the mTORC1 complex, playing pivotal roles in protein synthesis and cell growth. This compound effectively suppresses the activity of both.

S6 Kinase (S6K): Activated mTORC1 phosphorylates and activates S6K. S6K then phosphorylates several substrates, including the ribosomal protein S6, to promote translation and protein synthesis. Inhibition of mTORC1 by this compound leads to a marked decrease in the phosphorylation of S6K and its substrates.

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, thereby promoting protein synthesis. By inhibiting mTORC1, this compound prevents the phosphorylation of 4E-BP1, keeping it in its active, translation-suppressing state.

The dual blockade of S6K activation and the maintenance of 4E-BP1's inhibitory function lead to a powerful suppression of the protein synthesis machinery required for tumor cell growth and proliferation.

| Signaling Molecule | Primary Regulator | Effect of this compound |

|---|---|---|

| p-AKT (Thr308) | PI3K/PDK1 | Inhibited |

| p-AKT (Ser473) | mTORC2 | Inhibited |

| p-S6K | mTORC1 | Inhibited |

| p-4E-BP1 | mTORC1 | Inhibited |

Effects on Other Key Effectors (e.g., FOXO, GSK3β)

The inhibitory action of compounds like this compound extends to several key downstream effectors beyond the immediate pathway components. Two such important effectors are the Forkhead box O (FOXO) family of transcription factors and Glycogen Synthase Kinase 3β (GSK3β).

FOXO Transcription Factors: In normal cellular signaling, Akt phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and preventing them from activating target genes. nih.govaacrjournals.org Inhibition of the PI3K/Akt pathway by a dual inhibitor prevents this phosphorylation. aacrjournals.org Consequently, FOXO factors like FOXO1 and FOXO3a remain active, translocate to the nucleus, and initiate the transcription of genes involved in processes such as apoptosis and cell-cycle arrest. nih.govaacrjournals.orgfrontiersin.org Studies on dual PI3K/mTOR inhibitors have shown that this activation of FOXO3a is a crucial mediator of the apoptotic response to pathway inhibition. aacrjournals.orgmdpi.com

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is another direct substrate of Akt. Phosphorylation by Akt inhibits GSK3β activity. nih.govnih.gov Therefore, treatment with a PI3K/mTOR inhibitor leads to a decrease in phosphorylated (inactive) GSK3β, thereby increasing its activity. nih.gov Active GSK3β can influence cellular processes by phosphorylating a wide range of substrates, including those involved in the regulation of cyclin D1 and c-Myc, which are critical for cell cycle progression. nih.gov

Impact on Cellular Phenotypes at the Molecular Level

The molecular inhibition of the PI3K/mTOR pathway by this class of compounds translates into significant and observable changes in cellular behavior and function. These phenotypic alterations are a direct consequence of the disruption of the signaling cascade that governs many aspects of cell life and death.

A primary outcome of treatment with dual PI3K/mTOR inhibitors is the arrest of the cell cycle, predominantly in the G1 phase. frontiersin.orgmdpi.comnih.gov This is achieved by altering the expression and activity of key cell cycle regulatory proteins. For instance, the dual inhibitor PQR309 has been shown to induce G1 arrest by decreasing the expression of cyclin-dependent kinase 6 (CDK6) and increasing the expression of the cell cycle inhibitor p27. mdpi.comnih.gov The PI3K/mTOR pathway normally promotes the progression from the G1 to the S phase of the cell cycle; its inhibition effectively puts a brake on cell proliferation. frontiersin.orgresearchgate.net

Table 1: Effect of PI3K/mTOR Inhibitors on Cell Cycle Regulatory Proteins

| Compound | Cell Line | Effect on Protein Expression | Outcome |

|---|---|---|---|

| PQR309 | Endometrial Cancer Cells | ↓ CDK6, ↑ p27 | G1 Arrest |

| LY294002 | Mantle Cell Lymphoma | ↓ Cyclin D, ↓ pRb (active) | G1 Arrest |

PI3K/mTOR inhibitors can trigger programmed cell death through two main pathways: apoptosis and autophagy.

Apoptosis: The PI3K/Akt pathway is a major cell survival pathway, in part by inhibiting pro-apoptotic proteins. mdpi.com By blocking this pathway, inhibitors can increase apoptosis. nih.govamegroups.org For example, the dual inhibitor NVP-BEZ235 has been shown to increase apoptosis in laryngeal squamous cell carcinoma cell lines. amegroups.org Similarly, inhibition of the pathway in neuroblastoma cells leads to FOXO3a-mediated apoptosis. aacrjournals.org

Autophagy: Autophagy is a cellular process of self-digestion of damaged organelles and proteins. The mTOR complex 1 (mTORC1) is a major negative regulator of autophagy. nih.govacs.orgspandidos-publications.com Therefore, inhibiting mTOR can induce autophagy. researchgate.net However, the relationship is complex, as the PI3K/Akt pathway itself can also regulate autophagy. nih.govacs.org In some contexts, the induction of autophagy may serve as a survival mechanism for cancer cells, and combining PI3K/mTOR inhibitors with autophagy inhibitors has been shown to have a synergistic antitumor effect. amegroups.org

The mTOR pathway is a master regulator of protein synthesis and, consequently, cell growth. mdpi.comoncohemakey.comascopubs.org mTORC1 directly phosphorylates and activates S6 kinase (S6K) and inhibits the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govascopubs.orgnih.gov The activation of S6K and the release of eIF4E from 4E-BP1 are critical steps for initiating the translation of messenger RNAs (mRNAs) that code for proteins required for cell growth and proliferation. nih.gov By inhibiting mTOR, this compound blocks these downstream events, leading to a global reduction in protein synthesis and a halt in cell growth. oncohemakey.comnih.gov This is a fundamental mechanism by which these inhibitors exert their anti-proliferative effects.

Table 2: Key Downstream Targets of mTORC1 in Protein Synthesis

| Downstream Target | Function | Effect of mTORC1 Inhibition |

|---|---|---|

| p70 S6 Kinase (S6K) | Phosphorylates ribosomal protein S6, stimulating protein synthesis | Inhibition |

The PI3K/mTOR pathway plays a significant role in regulating cellular metabolism to support the bioenergetic and biosynthetic demands of growing and dividing cells. musechem.com This includes promoting glucose uptake and glycolysis. researchgate.net Research has demonstrated that inhibition of the PI3K/Akt/mTOR pathway can lead to a significant reduction in glucose uptake. researchgate.net Furthermore, this pathway is implicated in driving de novo fatty acid synthesis to provide lipids for membrane production in rapidly proliferating cells. mdpi.com By inhibiting this pathway, compounds like this compound can reprogram the metabolic landscape of a cell, reducing its ability to generate the energy and building blocks necessary for growth. researchgate.net

Preclinical Efficacy Studies of the Chemical Compound in Disease Models

In Vitro Efficacy in Cell Line Models

Dual phosphoinositide 3-kinase (PI3K)/mTOR inhibitors have demonstrated significant anti-proliferative effects across a wide variety of cancer cell lines. These compounds have shown greater potency in inhibiting the proliferation of pre-B acute lymphoblastic leukemia (ALL) cell lines compared to mTOR inhibitors alone. nih.gov In a study comparing the effects of dual PI3K/mTOR inhibitors with an mTOR inhibitor, the dual inhibitors showed a three-log greater potency in inhibiting the proliferation of ALL cell lines. nih.gov

The anti-proliferative activity of these inhibitors is not limited to leukemia. Studies have shown their efficacy in a range of solid tumor cell lines as well. For instance, the dual inhibitor BEZ235 has shown considerable efficacy against ovarian, breast, and bladder cancer cell lines. nih.gov Another dual inhibitor, XL765 (SAR245409), has been shown to inhibit proliferation in a broad panel of tumor cell lines with varying potencies, which appeared to be influenced by the genetic background of the cells. aacrjournals.org Similarly, the inhibitor PQR309 was found to decrease cell viability in both two-dimensional and three-dimensional cell culture models of endometrial cancer. mdpi.com

The sensitivity of different cell lines to PI3K/mTOR inhibitors can be influenced by their genetic makeup. For example, the selective PIK3CA inhibitor BYL719 was preferentially active in head and neck squamous cell carcinoma (HNSCC) cell lines with PIK3CA activating mutations and amplifications, while lines with HRAS mutations were resistant. researchgate.net However, these specific genomic markers of sensitivity and resistance did not apply to the pan-PI3K inhibitor GDC-0941 or the combined PI3K/mTOR inhibitor BEZ235, which were more active in HPV-positive cell lines. researchgate.net Preclinical in vitro cell screenings suggest that dual PI3K/mTOR inhibitors have a broader efficacy across more genotypes compared to agents that target only one component of the pathway. aacrjournals.org

In neuroinflammatory models, PI3K/mTOR inhibition has also shown protective effects. The inhibitor PF-04691502 preserved cell viability at concentrations of 0.5 and 1 µM across SH-SY5Y, C6, BV-2, and Mo3.13 cell lines, suggesting its potential to mitigate inflammation-driven cytotoxicity. mdpi.com

| Compound | Cell Line(s) | Effect |

| BEZ235, BGT226 | Pre-B Acute Lymphoblastic Leukemia (ALL) | Greater anti-proliferative effects than mTOR inhibitors alone. nih.gov |

| BEZ235 | Ovarian, Breast, Bladder Cancer | Considerable anti-proliferative efficacy. nih.gov |

| XL765 (SAR245409) | Panel of Tumor Cell Lines | Inhibits proliferation with a wide range of potencies. aacrjournals.org |

| PQR309 | Endometrial Cancer | Decreased cell viability in 2D and 3D models. mdpi.com |

| BYL719 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Preferentially active in cell lines with PIK3CA activating mutations and amplifications. researchgate.net |

| GDC-0941, BEZ235 | Head and Neck Squamous Cell Carcinoma (HNSCC) | More active in HPV-positive cell lines. researchgate.net |

| PF-04691502 | SH-SY5Y, C6, BV-2, Mo3.13 | Preserved cell viability in neuroinflammatory models. mdpi.com |

Dual PI3K/mTOR inhibitors have been shown to induce apoptosis in a variety of cancer cell types. nih.gov The inhibitor NVP-BEZ235 selectively induced cell death in breast cancer cell lines with HER2 amplification and/or PIK3CA mutation. pnas.orgpnas.org This induced cell death was linked to active PARP cleavage, which is indicative of an apoptotic process. pnas.orgpnas.org Interestingly, the apoptotic effect appeared to be partially independent of caspase-9, suggesting an alternative pathway for apoptosis induction by PI3K inhibitors. pnas.orgpnas.org

In studies on acute lymphoblastic leukemia (ALL), the dual PI3K/mTOR inhibitor BGT226 was found to be cytotoxic in the low micromolar range, while much higher concentrations of BEZ235 were required to produce the same effect. nih.gov It has been suggested that only BEZ235 consistently induced apoptosis, although this was only achieved at very high concentrations. nih.gov

Furthermore, research comparing selective PI3K and AKT inhibitors in human tumor cell lines revealed that while both types of inhibitors caused growth arrest, only the PI3K inhibitors led to a rapid induction of cell death. nih.gov This rapid induction of apoptosis by PI3K inhibitors was found to be dependent on their transient inhibition of RAS-ERK signaling. nih.gov

The combination of PI3K/mTOR inhibitors with other agents has also been shown to enhance apoptosis. For example, combining these inhibitors with traditional chemotherapy agents or PARP inhibitors can reduce cell proliferation and induce apoptosis in a synergistic manner in ovarian cancer cells. nih.gov

| Compound | Cell Line(s) | Key Findings |

| NVP-BEZ235 | HER2 amplified and/or PIK3CA mutant breast cancer | Selectively induced cell death linked to active PARP cleavage. pnas.orgpnas.org |

| BGT226 | Acute Lymphoblastic Leukemia (ALL) | Cytotoxic in the low micromolar range. nih.gov |

| BEZ235 | Acute Lymphoblastic Leukemia (ALL) | Consistently induced apoptosis, but only at very high concentrations. nih.gov |

| PI3K Inhibitors (general) | Human tumor cell lines | Caused rapid induction of cell death, dependent on transient inhibition of RAS-ERK signaling. nih.gov |

The PI3K/mTOR signaling pathway is a critical regulator of cellular processes such as migration and invasion. Dual inhibitors targeting both PI3K and mTOR have shown to be more potent in affecting these processes than inhibitors targeting a single protein. researchgate.net

In laryngeal squamous cell carcinoma (LSCC) cell lines, Hep-2 and AMC-HN-8, the dual PI3K/mTOR inhibitor NVP-BEZ235 demonstrated a stronger effect in decreasing cell migration and invasion compared to other inhibitors like LY294002 and rapamycin (B549165). researchgate.net

However, some studies have reported that PI3K inhibitors can paradoxically increase tumor cell motility and invasion. nih.gov It has been shown that small-molecule inhibitors of PI3K can induce transcriptional and signaling reprogramming in tumors. This reprogramming involves the trafficking of energetically active mitochondria to subcellular sites of cell motility, providing a potent, localized energy source to support tumor cell invasion. nih.gov This response was observed through the stimulation of tumor cell invasion across Matrigel-coated Transwell inserts and in 3D tumor spheroids. nih.gov

| Compound | Cell Line(s) | Effect on Migration and Invasion |

| NVP-BEZ235 | Laryngeal Squamous Cell Carcinoma (Hep-2, AMC-HN-8) | Significantly decreased migration and invasion. researchgate.net |

| PI3K inhibitors (general) | Glioblastoma (3D neurospheres) | Vigorously stimulated tumor cell invasion. nih.gov |

The PI3K/AKT/mTOR pathway plays a crucial role in angiogenesis, the formation of new blood vessels. frontiersin.org Inhibitors targeting this pathway have been shown to have anti-angiogenic effects.

In a co-culture assay using human umbilical vein endothelial cells (HUVECs), the dual PI3K/mTOR inhibitors PI-103 and ZSTK474, at a concentration of 10 µM, disrupted the formation of endothelial cell networks, resulting in a dot morphology. mdpi.com It is worth noting that both PI-103 and ZSTK474 also inhibit mTOR, making them less specific for PI3K. mdpi.com

Studies have identified PI3K-Akt pathway inhibitors and mTORC1 inhibitors as potent inducers of endothelial cell elongation, a process that promotes the sprouting of pre-existing vessels. biologists.comnih.gov This elongation required a low concentration of vascular endothelial growth factor (VEGF), which by itself was not sufficient to cause the same effect. biologists.comnih.gov

The dual PI3K/mTOR inhibitor XL765 has been associated with anti-angiogenic effects in in vivo models. aacrjournals.org Furthermore, the mTOR inhibitor everolimus (B549166) has been shown to partially mimic the anti-angiogenic effect of VEGF inhibitors. nih.gov

Patient-derived cancer organoids (PDCOs) are three-dimensional cultures that can represent the cancers from which they were derived, including key histologic and molecular features. nih.gov These models are increasingly being used to predict sensitivity to various therapies.

In a study on rectal cancer, patient-derived organoids (PDOs) were used to investigate mechanisms of resistance to chemoradiotherapy. RNA sequencing of radioresistant PDOs revealed an upregulation of the PI3K/AKT/mTOR pathway. nih.gov Subsequent testing showed that dual PI3K/mTOR inhibitors could significantly radiosensitize radiation-resistant PDO lines. nih.gov

The dual PI3K/mTOR inhibitor PQR309 was shown to decrease cell viability in three-dimensional cell culture models of endometrial cancer. mdpi.com In another study, the combination of a PIK3CA inhibitor (BYL719) and an mTOR inhibitor (everolimus) was effective at decreasing tumor growth in four patient-derived xenograft (PDX) models of head and neck cancer. researchgate.net

Three-dimensional bioprinted tumor models have also been utilized to evaluate novel inhibitors. mdpi.com Studies have also highlighted that the use of different three-dimensional models can influence the sensitivity of cell lines to PI3K/mTOR pathway inhibitors. nih.gov For instance, in a comparison of 2D and 3D cultures of colon cancer cells, PI3K/mTOR signaling was found to be at lower levels in 3D cultures. mdpi.com

In Vivo Efficacy in Non-Human Animal Models

Dual PI3K/mTOR inhibitors have demonstrated significant antitumor activity in various in vivo non-human animal models. The inhibitor XL765 (SAR245409), when administered orally in mouse xenograft models, resulted in dose-dependent inhibition of the PI3K pathway and significant tumor growth inhibition in multiple human xenograft models. aacrjournals.orgaacrjournals.org This was associated with antiproliferative, antiangiogenic, and proapoptotic effects. aacrjournals.orgaacrjournals.org

In a non-obese diabetic/severe combined immune-deficient (NOD/SCID) mouse xenograft model of human acute lymphoblastic leukemia (ALL), the dual PI3K/mTOR inhibitors BEZ235 and BGT226 extended the survival of the mice. nih.gov Similarly, in mouse xenograft models of multiple subtypes of human breast cancer, PI3K/mTOR inhibitors, including BEZ235, showed in vivo efficacy. researchgate.net

The dual PI3K/mTOR inhibitor BEZ235 was also evaluated for its antitumor potential in an in vivo model of endogenous pheochromocytomas (MENX mutant rats). Treatment with BEZ235 induced both cytostatic and cytotoxic effects on the rat pheochromocytomas. nih.gov

The combination of PI3K/mTOR inhibition with other therapies has also shown promise. In patient-derived xenograft models of head and neck cancer, the combination of a PIK3CA inhibitor (BYL719) and an mTOR inhibitor (everolimus) was effective in decreasing tumor growth. researchgate.net

| Compound/Inhibitor Class | Animal Model | Cancer Type | Key Findings |

| XL765 (SAR245409) | Mouse xenograft | Various human cancers | Significant tumor growth inhibition, associated with antiproliferative, antiangiogenic, and proapoptotic effects. aacrjournals.orgaacrjournals.org |

| BEZ235, BGT226 | NOD/SCID mouse xenograft | Acute Lymphoblastic Leukemia (ALL) | Extended survival of the mice. nih.gov |

| BEZ235 | Mouse xenograft | Breast cancer | Demonstrated in vivo efficacy. researchgate.net |

| BEZ235 | MENX mutant rats | Pheochromocytoma | Induced cytostatic and cytotoxic effects. nih.gov |

| mTOR and AKT inhibitors | Genetically engineered mouse model | Ovarian endometrioid adenocarcinoma | Tumors responded to treatment. nih.gov |

| ZSTK474 | Spontaneous glioblastoma mouse model | Glioblastoma | Prolonged overall survival by delaying tumor onset. aacrjournals.org |

| BYL719 and Everolimus (combination) | Patient-derived xenograft | Head and neck cancer | Effective in decreasing tumor growth. researchgate.net |

Tumor Growth Inhibition in Xenograft Models

The antitumor activity of dual phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has been demonstrated across a variety of preclinical xenograft models, indicating a broad potential for therapeutic application in oncology. Studies have consistently shown that these inhibitors can significantly impede tumor progression in mice bearing human-derived cancer cells.

In models of HER2-amplified breast cancer, the dual PI3K/mTOR inhibitor BEZ235 showed significant tumor growth inhibition. researchgate.net Similarly, in patient-derived xenografts (PDXs) of RAS-mutant metastatic colorectal carcinomas, BEZ235 was effective, with 42.5% of cases achieving disease stabilization when used as a monotherapy. aacrjournals.org The combination of BEZ235 with the MEK inhibitor AZD6244 increased the disease stabilization rate to 70%, although it did not lead to tumor regression. aacrjournals.org

In the context of high-grade gliomas, PI3K/mTOR inhibitors have also shown promise. The dual inhibitor NVP-BEZ235 and the PI3K inhibitor ZSTK474 both demonstrated antitumor efficacy and improved survival in orthotopic U87 glioma xenografts. aacrjournals.org The effect of ZSTK474 was noted as being more pronounced. aacrjournals.org

Head and neck squamous cell carcinoma (HNSCC) models have also been responsive. The PI3K/mTOR inhibitor PF-04691502 was reported to significantly inhibit tumor growth, an effect that was enhanced in tumors with wild-type TP53. nih.gov Furthermore, in mantle cell lymphoma xenograft models (Maver-1 and Mino cells), the PI3Kγ/δ inhibitor duvelisib (B560053) led to a significant reduction in tumor volume over a 21-day period. researchgate.net

The table below summarizes the preclinical efficacy of various PI3K/mTOR inhibitors in different xenograft models.

| Inhibitor | Cancer Model | Xenograft Type | Key Findings |

| BEZ235 | HER2-amplified Breast Cancer | Cell line-derived (UACC812, SUM190, MDA361) | Statistically significant tumor growth inhibition compared to vehicle control. researchgate.net |

| BEZ235 | RAS-mutant Colorectal Carcinoma | Patient-derived | Disease stabilization in 42.5% of cases as monotherapy; 70% in combination with a MEK inhibitor. aacrjournals.org |

| NVP-BEZ235 | Glioblastoma | Orthotopic (U87) | Demonstrated antitumor efficacy and improved survival. aacrjournals.org |

| ZSTK474 | Glioblastoma | Orthotopic (U87) | Pronounced antitumor efficacy and improved survival compared to NVP-BEZ235. aacrjournals.org |

| PF-04691502 | Head and Neck Squamous Cell Carcinoma | Cell line-derived | Significant tumor growth inhibition. nih.gov |

| Duvelisib | Mantle Cell Lymphoma | Cell line-derived (Maver-1, Mino) | Significant reduction in tumor volume over 21 days. researchgate.net |

Anti-tumor Activity in Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs), which develop tumors de novo in the context of a competent immune system, provide a more clinically relevant setting to evaluate cancer therapeutics. PI3K/mTOR inhibitors have demonstrated significant anti-tumor activity in these sophisticated models.

Another study utilized a GEMM for head and neck squamous cell carcinoma (HNSCC) where tumors arise due to the double knockout of Pten and Tgfbr1. In this model, the PI3K/mTOR inhibitor PF-04691502 was shown to delay HNSCC tumor development and growth, leading to improved survival. nih.gov These findings in GEMMs underscore the potential of PI3K/mTOR pathway inhibition to not only treat existing tumors but also potentially delay their initial development in genetically predisposed contexts.

The table below details the anti-tumor activity of PI3K/mTOR inhibitors in specific GEMMs.

| Inhibitor | Cancer Model | GEMM Details | Key Findings |

| ZSTK474 | High-grade Glioma | Pten;p16Ink4a/p19Arf;K-Rasv12;LucR | Prolonged overall survival, mainly by delaying tumor onset. aacrjournals.orgaacrjournals.org |

| PF-04691502 | Head and Neck Squamous Cell Carcinoma | Pten/Tgfbr1 double knockout | Delayed tumor development and growth; improved survival. nih.gov |

Modulation of Tumor Microenvironment Components (e.g., Stromal Cells, Immune Cells)

The therapeutic efficacy of PI3K/mTOR inhibitors extends beyond direct effects on cancer cells to include significant modulation of the tumor microenvironment (TME). uq.edu.au This pathway is a critical regulator of immune cell function, and its inhibition can reshape the TME from an immunosuppressive to an immune-supportive state. nih.gov

PI3K/mTOR inhibition has been shown to break immune tolerance and restore the activity of cytotoxic T cells by reprogramming various components of the TME. nih.gov Specifically, targeting PI3K isoforms that are highly expressed in leukocytes, such as PI3Kδ and PI3Kγ, can be particularly effective in remodeling the immune landscape. nih.gov For instance, PI3K/AKT pathway inhibitors can selectively disrupt the function and homeostasis of regulatory T cells (Tregs), which are key mediators of immunosuppression within tumors, thereby enhancing antitumor immunity. consensus.app This selective suppression of Tregs occurs with minimal impact on conventional T cells. consensus.app

Beyond immune cells, PI3K inhibitors can also affect other stromal components. nih.gov The pathway is involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. frontiersin.org Inhibition of the PI3K/mTOR pathway can suppress angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF). frontiersin.org This multifaceted impact on both immune and stromal elements of the TME suggests that PI3K/mTOR inhibitors can create a less hospitable environment for tumor growth and survival. uq.edu.aunih.gov

Evaluation of Pharmacodynamic Biomarkers in Preclinical Tissues (e.g., pAKT, pS6, p4E-BP1)

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of targeted therapies in preclinical models. For PI3K/mTOR inhibitors, the phosphorylation status of key downstream effector proteins serves as a reliable indicator of pathway inhibition. nih.gov

Studies consistently demonstrate that treatment with PI3K/mTOR inhibitors leads to a marked reduction in the phosphorylation of AKT (pAKT), ribosomal protein S6 (pS6), and eIF4E-binding protein 1 (p4E-BP1) in tumor tissues. For example, the PI3K inhibitor taselisib (B612264) potently inhibited these downstream substrates in PIK3CA-mutant breast cancer cell lines. aacrjournals.org In a phase I study of the dual inhibitor LY3023414, strong and transient target engagement was demonstrated by ≥90% inhibition of p4EBP1 at biologically efficacious dose levels. aacrjournals.org

In HNSCC models, treatment with a dual PI3K/mTOR inhibitor resulted in strong inhibition of p-S6, although p-AKT was only weakly inhibited, suggesting differential effects on the two main branches of the pathway. nih.gov Furthermore, in glioma models, ZSTK474 treatment markedly reduced PI3K signaling in tumors within two hours of administration. aacrjournals.org The consistent modulation of pAKT and p-mTOR (often measured via its downstream target pS6) in response to treatment has established them as reliable pharmacodynamic markers for assessing the efficacy of pathway blockade in preclinical settings. mdpi.com

The table below summarizes the key pharmacodynamic biomarkers evaluated in preclinical studies of PI3K/mTOR inhibitors.

| Biomarker | Pathway Component | Role | Finding in Preclinical Studies |

| pAKT | AKT | Key downstream node of PI3K signaling | Consistently reduced following PI3K/mTOR inhibition, reflecting pathway blockade. aacrjournals.orgmdpi.com |

| pS6 | mTORC1 | Downstream effector of mTORC1, involved in protein synthesis | Strongly inhibited by dual PI3K/mTOR inhibitors, indicating mTORC1 target engagement. nih.gov |

| p4E-BP1 | mTORC1 | Downstream effector of mTORC1, regulates translation initiation | Potent inhibition observed, serving as a marker of biologically effective doses. aacrjournals.orgascopubs.org |

Mechanisms of Resistance to the Chemical Compound

Intrinsic Resistance Pathways

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. This can be attributed to pre-existing molecular characteristics of the tumor.

Baseline Molecular Alterations in Signaling Pathways

The pre-existing molecular landscape of a tumor can significantly influence its response to PI3K/mTOR inhibition. Tumors that are not primarily dependent on the PI3K/mTOR pathway for their survival and proliferation may exhibit intrinsic resistance. researchgate.net For instance, cancers driven by strong activation of parallel pro-survival signaling pathways, such as the MAPK pathway due to BRAF or RAS mutations, may be less sensitive to the effects of a PI3K/mTOR inhibitor. mdpi.com

Furthermore, the specific genetic context of the PI3K pathway itself can dictate the initial response. While activating mutations in PIK3CA are often considered predictive markers for sensitivity, not all mutations confer equal dependence on the pathway. frontiersin.org The presence of certain baseline alterations, even within the PI3K pathway, may render the tumor inherently resistant to dual inhibition.

Heterogeneity of Cellular Responses

Tumors are not homogenous entities but are composed of diverse cell populations with varying genetic and epigenetic characteristics. nih.gov This intratumoral heterogeneity can contribute to intrinsic resistance. A subpopulation of cancer cells within the tumor may possess inherent resistance mechanisms that allow them to survive and proliferate despite treatment with a PI3K/mTOR inhibitor. nih.gov This can lead to the selection and expansion of these resistant clones, ultimately resulting in clinical resistance. The presence of cancer stem cells, a subpopulation with self-renewal capabilities, has also been implicated in secondary resistance to dual PI3K/mTOR inhibition. aacrjournals.org

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. This occurs through the selection and evolution of cancer cells that have developed mechanisms to overcome the drug's inhibitory effects.

Reactivation of Upstream Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of acquired resistance to PI3K/mTOR inhibitors is the reactivation of upstream signaling through receptor tyrosine kinases (RTKs). nih.gov Inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops that normally suppress RTK signaling. nih.govnih.gov This leads to the upregulation and/or activation of RTKs such as EGFR, HER2, HER3, and IGF-1R. nih.govmdpi.com

The reactivation of these RTKs can subsequently restimulate the PI3K/mTOR pathway or activate parallel signaling cascades, thereby bypassing the inhibitor's effects. nih.gov For example, inhibition of mTORC1 can relieve feedback inhibition of IRS-1, leading to increased signaling through IGF-1R and subsequent PI3K activation. nih.gov Similarly, AKT inhibition can lead to the FOXO-dependent transcription of several RTKs, including HER3, which can then reactivate both the PI3K and MAPK pathways. nih.govresearchgate.net

| Receptor Tyrosine Kinase (RTK) | Mechanism of Reactivation | Consequence |

|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Upregulation following PI3K/mTOR inhibition. nih.gov | Reactivation of PI3K and MAPK signaling. nih.gov |

| HER2 (Human Epidermal Growth Factor Receptor 2) | Increased expression and phosphorylation. nih.gov | Enhanced PI3K and MAPK pathway activity. researchgate.net |

| HER3 (Human Epidermal Growth Factor Receptor 3) | FOXO-dependent transcriptional upregulation. nih.govmdpi.com | Reactivation of PI3K signaling. nih.gov |

| IGF-1R (Insulin-like Growth Factor 1 Receptor) | Relief of mTORC1-mediated feedback inhibition of IRS-1. nih.govnih.gov | Increased PI3K-dependent AKT phosphorylation. nih.gov |

Activation of Compensatory Signaling Pathways

Cancer cells can adapt to PI3K/mTOR inhibition by activating alternative, parallel signaling pathways to maintain their growth and survival. The most frequently implicated compensatory pathway is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The inhibition of the PI3K/mTOR pathway can lead to the paradoxical activation of the MAPK cascade. nih.govnih.gov This crosstalk between pathways allows the cancer cells to circumvent the therapeutic blockade.

In some contexts, dual PI3K/mTOR inhibitors have been shown to induce compensatory activation of other signaling pathways, such as the JAK2/STAT5 pathway in triple-negative breast cancer. nih.gov The secretion of signaling molecules like IL-8 can also contribute to this adaptive response. nih.gov

Genetic Alterations in PI3K/AKT/mTOR Pathway Components

The acquisition of new genetic alterations within the target pathway is another key mechanism of acquired resistance. nih.gov Secondary mutations in components of the PI3K/AKT/mTOR pathway can render the inhibitor less effective or completely ineffective.

Examples of such alterations include:

Secondary mutations in PIK3CA : New mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can emerge during treatment. mdpi.com These mutations may alter the drug-binding site or confer a conformational change that reduces the inhibitor's affinity.

Mutations in AKT1 : While less common, acquired mutations in AKT1 can also contribute to resistance by promoting downstream signaling independent of upstream PI3K activity.

PTEN loss/inactivation : The loss or inactivation of the tumor suppressor gene PTEN is a well-established mechanism of resistance. mdpi.com PTEN is a phosphatase that antagonizes PI3K signaling by converting PIP3 back to PIP2. mdpi.com Loss of PTEN function leads to the accumulation of PIP3 and sustained activation of AKT, thereby bypassing the effects of PI3K inhibition. mdpi.com

| Gene | Alteration | Mechanism of Resistance |

|---|---|---|

| PIK3CA | Secondary mutations | Altered drug binding or conformational changes reducing inhibitor efficacy. mdpi.com |

| AKT1 | Acquired mutations | Activation of downstream signaling independent of PI3K. |

| PTEN | Loss of function mutations or deletion | Sustained activation of AKT due to accumulation of PIP3. mdpi.com |

Upregulation or Activation of MYC

The MYC oncoprotein is a critical downstream effector that can drive resistance to PI3K/mTOR inhibitors. nih.govnih.gov Aberrant activation of MYC, through mechanisms such as gene amplification or increased phosphorylation, can attenuate the therapeutic effects of these targeted agents. nih.govpnas.org When the PI3K/mTOR pathway is inhibited, some cancer cells compensate by upregulating MYC activity. nih.gov This upregulation can occur through various mechanisms, including PDK1-dependent phosphorylation. nih.gov

Multiomic profiling of tumors that acquired resistance to the mTOR inhibitor AZD8055 revealed recurrent amplifications of the Myc gene. nih.gov Overexpression of MYC has been shown to be sufficient to confer resistance to the dual PI3K/mTOR inhibitor BEZ235 in immortalized human mammary epithelial cells (HMECs). pnas.org This MYC-driven resistance is not limited to a single inhibitor, as it has also been observed with the pan-PI3K inhibitor GDC0941. pnas.org The activation of MYC allows cancer cells to bypass the upstream inhibition of the PI3K/mTOR pathway, thereby maintaining processes crucial for cell proliferation and survival. nih.govpnas.org In some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), inhibition of PI3K/mTOR can paradoxically lead to an upregulation of c-MYC, which is dependent on the NOTCH signaling pathway. nih.gov This finding provides a rationale for combining PI3K/mTOR inhibitors with agents that also target the NOTCH-MYC axis. nih.gov

| Study Focus | Cell/Tumor Model | Key Finding |

| MYC and mTORi Resistance | Mouse Invasive Lobular Carcinoma (ILC) | Recurrent Myc amplifications were found in tumors that acquired resistance to the mTOR inhibitor AZD8055. nih.gov |

| MYC Bypass Mechanism | Immortalized HMECs | MYC overexpression was sufficient to cause resistance to the dual PI3K/mTOR inhibitor BEZ235. pnas.org |

| PI3K/mTOR Inhibition and MYC Upregulation | T-ALL Cell Lines | The dual inhibitor PI-103 led to an upregulation of c-MYC, which was blocked by co-treatment with a γ-secretase inhibitor (GSI). nih.gov |

Metabolic Reprogramming (e.g., lipid desaturation)

Cancer cells can adapt to PI3K/mTOR inhibition by altering their metabolic pathways, a process known as metabolic reprogramming. mdpi.comnih.gov These alterations can help cells survive continuous drug exposure and develop resistance. mdpi.comnih.gov One such adaptation involves changes in lipid metabolism, specifically an increase in the unsaturation of lipid species. mdpi.comnih.gov

In non-small cell lung cancer (NSCLC) cell lines resistant to the PI3K/mTOR inhibitor BEZ235, researchers identified an increased degree of lipid unsaturation. mdpi.comnih.gov This change was associated with increased plasma membrane fluidity and was mediated by the fatty acid desaturase FADS2. mdpi.comnih.gov The PI3K/AKT/mTOR pathway is a key regulator of various aspects of lipid metabolism, including fatty acid synthesis. oaepublish.comresearchgate.net Dysregulation of de novo fatty acid synthesis is driven by oncogenic signaling pathways, including PI3K/AKT/mTOR. mdpi.com By rewiring lipid metabolism, cancer cells can circumvent the inhibition of kinase signaling, representing an emerging mechanism of acquired drug resistance. oaepublish.com

| Cell Line | Inhibitor | Metabolic Change | Key Enzyme |

| Non-Small Cell Lung Cancer (NSCLC) | BEZ235 | Increased lipid unsaturation and plasma membrane fluidity. mdpi.comnih.gov | FADS2 (Delta-6 Fatty Acid Desaturase). mdpi.comnih.gov |

Autophagy as a Survival Mechanism

Autophagy is a cellular process involving the degradation of damaged proteins and organelles to maintain cellular homeostasis. amegroups.orgfrontiersin.org In the context of cancer therapy, autophagy can act as a protective survival mechanism for tumor cells under stress. amegroups.orgresearchgate.net Inhibition of the PI3K/mTOR pathway is a known inducer of autophagy. amegroups.orgfrontiersin.org

When PI3K/mTOR inhibitors block their targets, the resulting cellular stress can trigger autophagy, which allows cancer cells to survive the treatment, thus contributing to drug resistance. amegroups.orgresearchgate.net In laryngeal squamous cell carcinoma (LSCC) cell lines, treatment with PI3K or mTOR inhibitors led to an increase in the ratio of LC3II to LC3I, a marker of autophagy induction. amegroups.org The dual PI3K/mTOR inhibitor NVP-BEZ235 showed the most significant induction of autophagy. amegroups.org This drug-induced autophagy is considered a protective response, and blocking it can enhance the anti-cancer effects of the inhibitor. amegroups.orgresearchgate.net

| Cancer Type | Inhibitor(s) | Observation |

| Laryngeal Squamous Cell Carcinoma (LSCC) | NVP-BEZ235, LY294002, Rapamycin (B549165) | Inhibition of the PI3K/mTOR pathway induced autophagy, with NVP-BEZ235 showing the most significant effect. amegroups.org |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | PI3K/mTOR inhibitors | Inhibitors induced a protective autophagy response in MPNST cells. researchgate.net |

Preclinical Strategies to Overcome Resistance

To counteract the development of resistance to PI3K/mTOR inhibitors, several preclinical strategies are being investigated. These approaches primarily focus on combining the inhibitor with other targeted agents to create a more comprehensive blockade of cancer cell survival pathways.

Dual Pathway Blockade Strategies

A key strategy to overcome resistance is the simultaneous inhibition of the PI3K/mTOR pathway and other compensatory signaling pathways that cancer cells may activate. nih.gov One of the most significant of these is the Ras/Raf/MEK/ERK pathway. nih.gov

Preclinical studies have demonstrated the effectiveness of combining PI3K/mTOR inhibitors with MEK or ERK inhibitors. nih.gov For instance, the dual PI3K/mTOR inhibitor PF-04691502, when combined with the MEK inhibitor PD-0325901, showed efficacy in a mouse model of ovarian cancer. nih.gov Similarly, a synergistic cytotoxic effect was observed in high-grade serous ovarian cancer (HGSOC) cells treated with the dual PI3K/mTOR inhibitor dactolisib and the ERK inhibitor SCH772984. nih.gov This dual blockade approach aims to prevent the cancer cells from escaping the effects of single-agent therapy by shutting down a primary survival route and a key compensatory one at the same time. nih.gov

Targeting Resistance-Associated Molecular Aberrations

This strategy involves directly targeting the specific molecular changes that are known to cause resistance. As discussed, the upregulation of MYC is a significant mechanism of resistance to PI3K/mTOR inhibitors. nih.govmdpi.com

Therefore, a logical preclinical approach is to combine PI3K/mTOR inhibitors with drugs that target MYC. nih.govnih.gov In T-ALL models, the combination of the PI3K/mTOR inhibitor PI-103 with a small molecule c-MYC inhibitor resulted in synergistic cell death. nih.gov This suggests that directly inhibiting the resistance-driving molecule can restore sensitivity to the primary targeted therapy. nih.gov Another example involves acquired activating mutations in PIK3CB in the context of PTEN-loss tumors, which can cause resistance to the pan-PI3K inhibitor GDC-0941. nih.gov In such cases, the resistance conferred by these mutations could be overcome by subsequent treatment with AKT or mTORC1/2 inhibitors. nih.gov

| Resistance Mechanism | Combination Strategy | Preclinical Model | Outcome |

| MEK/ERK Pathway Activation | Dual PI3K/mTOR inhibitor (PF-04691502) + MEK inhibitor (PD-0325901) | Genetically engineered mouse model of ovarian cancer | In vivo efficacy demonstrated. nih.gov |

| MYC Upregulation | Dual PI3K/mTOR inhibitor (PI-103) + c-MYC inhibitor | T-ALL cell lines | Synergistic induction of cell death. nih.gov |

| Acquired PIK3CB Mutation | Pan-PI3K inhibitor (GDC-0941) followed by AKT or mTORC1/2 inhibitors | Breast cancer cell lines | Overcame resistance from mutant PIK3CB expression. nih.gov |

Combination Therapeutic Strategies with the Chemical Compound

Rationale for Combinatorial Approaches in Preclinical Settings

Combining PI3K/mTOR inhibitors with other therapeutic agents is underpinned by several key biological principles. These strategies aim to create a more comprehensive and durable antitumor response by targeting the complex and adaptive nature of cancer cells.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov However, it does not operate in isolation. Cancer cells often exhibit intricate crosstalk between multiple signaling cascades, such as the RAS/RAF/MEK/ERK pathway. wikipedia.orgnih.gov This interaction means that when the PI3K/mTOR pathway is inhibited, cancer cells can sometimes compensate by upregulating alternative survival pathways, leading to therapeutic resistance. nih.gov For instance, RAS can directly activate PI3K, and ERK can phosphorylate and suppress TSC2, a negative regulator of mTORC1. nih.gov Co-targeting both the PI3K and MEK pathways has demonstrated synergistic responses in preclinical lung cancer models, highlighting the importance of addressing this signaling redundancy. wikipedia.org

Resistance to PI3K/mTOR inhibitors can be either intrinsic (pre-existing) or acquired following treatment. nih.gov A significant mechanism of acquired resistance involves feedback loops within the PI3K/AKT/mTOR pathway itself. plos.org For example, the inhibition of mTORC1 by rapalogs can relieve a negative feedback loop, leading to the activation of AKT, which promotes cell survival. plos.orgresearchgate.net Combining an mTOR inhibitor with a PI3K or AKT inhibitor can abrogate this feedback activation, thereby overcoming this resistance mechanism. plos.org Preclinical studies have shown that hyperactivation of the PI3K/AKT/mTOR pathway is associated with resistance to chemotherapy, radiation, and other targeted therapies. nih.govnih.govjohnshopkins.edu The addition of a PI3K/mTOR inhibitor can resensitize resistant cells to these treatments. nih.gov For instance, PI3K inhibition has been shown to resensitize trastuzumab-resistant breast cancer cells to HER2-targeted therapy. nih.gov

Combining a PI3K/mTOR inhibitor with another therapeutic agent can lead to synergistic effects, where the combined antitumor activity is greater than the sum of the effects of each agent alone. plos.orguiowa.edu This enhanced efficacy can allow for more profound inhibition of tumor growth. nih.gov In preclinical models of endometrial cancer, combining the dual PI3K/mTOR inhibitor BEZ235 with the mTORC1 inhibitor temsirolimus resulted in a synergistic decrease in cell growth. uiowa.edu This was achieved by blocking different components of the AKT/mTOR signaling pathway more completely than either agent alone. uiowa.edu Similarly, studies in leiomyosarcoma showed that the combination of BEZ235 and doxorubicin was synergistic, leading to a greater reduction in tumor volume in xenograft models than either single agent. nih.govnih.gov

Preclinical Combinations with Conventional Chemotherapeutic Agents

Pairing PI3K/mTOR inhibitors with standard-of-care chemotherapy is a key area of preclinical research. The rationale is that inhibiting the PI3K survival pathway can lower the threshold for chemotherapy-induced cell death.

Doxorubicin is a widely used chemotherapeutic agent that damages DNA, but its effectiveness can be limited by drug resistance. The PI3K/AKT/mTOR pathway is known to play a role in repairing DNA damage and promoting cell survival, thus contributing to chemoresistance. nih.govoncotarget.com Preclinical studies have shown that inhibiting this pathway can enhance the cytotoxicity of DNA-damaging agents.

In leiomyosarcoma (LMS) cell lines, the concurrent administration of the dual PI3K/mTOR inhibitor BEZ235 and Doxorubicin resulted in a synergistic anti-proliferative effect. nih.govscispace.com This combination was more effective at inducing apoptosis than either drug alone. nih.gov In vivo studies using LMS xenografts confirmed these findings, showing that the combination of BEZ235 and Doxorubicin led to a significantly greater reduction in tumor volume compared to vehicle or single-agent treatments. nih.govresearchgate.net

| Cancer Model | PI3K/mTOR Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Leiomyosarcoma (LMS) Xenografts | BEZ235 | Combination with Doxorubicin decreased tumor volume by 68% compared to vehicle. BEZ235 alone decreased volume by 42%. | nih.govresearchgate.net |

| Leiomyosarcoma (LMS) Cell Lines | BEZ235 | Concurrent treatment with Doxorubicin was synergistic at all tested dose levels. | nih.gov |

| Adriamycin-resistant Breast Cancer Cells (MCF-7/ADR) | Wortmannin | Nearly completely blocked cell proliferation and resistance to Doxorubicin. | nih.gov |

Radiotherapy is a cornerstone of cancer treatment, but radioresistance, often linked to the upregulation of the PI3K/AKT/mTOR pathway, remains a significant clinical challenge. nih.govnih.gov Preclinical evidence strongly suggests that inhibiting this pathway can sensitize cancer cells to radiation. nih.govnih.govmdpi.com Dual PI3K/mTOR inhibitors have consistently demonstrated radiosensitization across various cancer cell types in preclinical studies. nih.gov

The biological mechanisms for this enhanced radiosensitivity include inhibited DNA double-strand break repair, reduced cell proliferation, and enhanced apoptosis and autophagy. nih.govnih.gov For example, in prostate cancer cells, the dual inhibitor NVP-BEZ235 was shown to reduce cell survival after radiation, enhance apoptosis, and delay DNA damage repair. mdpi.com

| Cancer Model | PI3K/mTOR Inhibitor | Observed Biological Effects of Combination with Radiation | Reference |

|---|---|---|---|

| Prostate Cancer (PC-3 cells) | NVP-BEZ235 | Reduced cell survival, induced G2/M cell cycle arrest, markedly enhanced apoptosis, delayed DNA damage repair. | mdpi.com |

| Various Cancer Cell Lines (General Finding) | Dual PI3K/mTOR Inhibitors | Consistently demonstrated radiosensitisation. | nih.gov |

| Squamous Cell Carcinoma & NSCLC | General PI3K/mTOR Inhibitors | Persistent DNA damage (increased γ-H2AX foci), G2/M phase delay, reduced cell survival. | nih.gov |

Preclinical Combinations with Other Targeted Therapies

Preclinical research has extensively investigated the combination of PI3K/mTOR inhibitors with other targeted agents to enhance antitumor activity and overcome resistance. These strategies are founded on the intricate crosstalk between cellular signaling pathways that govern cancer cell proliferation, survival, and adaptation to therapy.

The rationale for combining PI3K/mTOR inhibitors with RTK inhibitors stems from the frequent co-activation and interplay between the PI3K/AKT/mTOR pathway and RTK signaling cascades, such as those initiated by HER2 (Human Epidermal Growth Factor Receptor 2), EGFR (Epidermal Growth Factor Receptor), and the downstream MEK/ERK pathway. nih.gov

HER2 Inhibitors: In HER2-positive breast cancer, resistance to HER2-targeted therapies like trastuzumab is often associated with the hyperactivation of the PI3K/AKT/mTOR pathway. researchgate.netnih.gov Preclinical studies have demonstrated that combining a PI3K/mTOR inhibitor with a HER2 inhibitor can restore sensitivity to trastuzumab in resistant cell lines and xenograft models. researchgate.netnih.gov This combination is believed to circumvent resistance mechanisms driven by PTEN loss or PIK3CA mutations, which are common alterations in this cancer subtype. researchgate.net

EGFR Inhibitors: The EGFR signaling pathway can activate the PI3K/AKT/mTOR cascade, and resistance to EGFR inhibitors (e.g., erlotinib, gefitinib) has been linked to persistent PI3K pathway activity. nih.govnih.gov Preclinical models have shown that the concurrent inhibition of EGFR and PI3K/mTOR can lead to synergistic growth inhibition in various cancer cell lines, including those with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.govnih.gov For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines resistant to cisplatin and EGFR inhibitors, the addition of a PI3K inhibitor dramatically improved the efficacy of EGFR-targeted agents, leading to increased apoptosis. nih.gov

MEK Inhibitors: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two major signaling networks that are often concurrently dysregulated in cancer. nih.govnih.gov There is significant crosstalk between these pathways, and inhibition of one can lead to the compensatory activation of the other. nih.govnih.govnih.gov Preclinical studies across various cancer models, including melanoma and breast cancer, have shown that the dual blockade of PI3K/mTOR and MEK pathways results in synergistic antitumor activity. nih.govunclineberger.org This combination has been shown to be effective in tumors with RAS mutations, which are often refractory to single-agent therapies. unclineberger.org

Preclinical Efficacy of PI3K/mTOR Inhibitor-3 in Combination with RTK Inhibitors

| Cancer Model | Combination Agent | Observed Effect | Reference |

|---|---|---|---|

| HER2+ Breast Cancer | Trastuzumab | Overcame resistance to anti-HER2 therapy | researchgate.net |

| Head and Neck Squamous Cell Carcinoma (Cisplatin-resistant) | Erlotinib / Gefitinib | Significantly inhibited cell proliferation and induced apoptosis | nih.gov |

| RAS-driven Melanoma | MEK Inhibitor (AZD6244) | Marked tumor regression and improved survival | unclineberger.org |

| Claudin-low Breast Cancer | MEK Inhibitor (AZD6244) | Significant antitumor activity | unclineberger.org |

| Basal-like and Luminal B Breast Cancer | MEK Inhibitor (AZD6244) | High activity, including in lapatinib-resistant HER2+ tumors | unclineberger.org |

| KRAS-mutant Lung Cancer | MEK Inhibitor | Synergistic shrinking of tumors | nih.gov |

The PI3K/AKT/mTOR pathway plays a crucial role in regulating the tumor microenvironment and immune responses. unifi.itjcancer.org Activation of this pathway in cancer cells has been linked to the expression of the immune checkpoint ligand PD-L1, which helps tumors evade the immune system. jcancer.orgresearchgate.net Therefore, inhibiting the PI3K/mTOR pathway may decrease PD-L1 expression, making tumor cells more susceptible to immune attack.

Furthermore, PI3K/mTOR signaling is involved in the function and differentiation of various immune cells. scientificarchives.com Inhibition of this pathway has been shown to modulate the tumor immune microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and decreasing the presence of immunosuppressive regulatory T-cells (Tregs). bmj.com Preclinical studies combining PI3K inhibitors with immune checkpoint blockade (ICB), such as anti-PD-1 antibodies, have demonstrated synergistic antitumor effects in models of bladder cancer. bmj.com This combination appears to create a more immunostimulatory tumor milieu, enhancing the efficacy of immunotherapy. bmj.com

There is a growing understanding of the interplay between the PI3K/AKT/mTOR pathway and epigenetic regulation in cancer. nih.gov The PI3K pathway can influence the activity of epigenetic modifiers, and in turn, epigenetic alterations can contribute to the dysregulation of PI3K signaling. nih.govpgcongress.com This provides a strong rationale for combining PI3K/mTOR inhibitors with drugs that target epigenetic machinery, such as histone deacetylase (HDAC) inhibitors or histone methyltransferase inhibitors (e.g., EZH2 inhibitors).

Preclinical studies have shown that combining PI3K inhibitors with HDAC inhibitors can lead to synergistic anti-tumor effects. For example, in models of MYC-amplified medulloblastoma, dual inhibition of PI3K and HDACs increased the expression and activation of the tumor suppressor FOXO1, leading to increased cell death. nih.gov This suggests that targeting these non-redundant pathways can be a promising therapeutic strategy. nih.gov The combination of PI3K/mTOR inhibitors with various epigenetic drugs is an active area of preclinical investigation. pgcongress.com

Molecular Mechanisms of Synergistic Action in Preclinical Models

The synergistic effects observed when combining PI3K/mTOR inhibitors with other targeted therapies are underpinned by several key molecular mechanisms.

A primary mechanism is the prevention of compensatory feedback loops. plos.orgnih.gov For instance, inhibition of mTORC1 alone can lead to a feedback activation of upstream signaling, including AKT, which can limit the therapeutic efficacy. plos.orgnih.gov By combining an mTOR inhibitor with a PI3K inhibitor, this compensatory AKT phosphorylation is prevented, leading to a more complete and sustained blockade of the pathway and enhanced cell death. plos.orgnih.gov

Another crucial mechanism is the dual blockade of parallel signaling pathways. nih.gov The PI3K/AKT/mTOR and MEK/ERK pathways have significant crosstalk. nih.gov The combination of PI3K/mTOR and MEK inhibitors can prevent the compensatory activation of one pathway when the other is inhibited, resulting in a more potent and durable anti-proliferative effect. nih.govunclineberger.org

Furthermore, combination strategies can lead to enhanced downstream effects. For example, while an mTORC1 inhibitor like temsirolimus may effectively block S6 kinase signaling, it may not completely inhibit 4E-BP1 phosphorylation. The addition of a dual PI3K/mTOR inhibitor can completely abrogate 4E-BP1 phosphorylation, leading to a more profound inhibition of protein synthesis and cell growth. plos.orgnih.gov In some preclinical models, this combined treatment has been shown to induce G0/G1 cell cycle arrest and up-regulation of the cell cycle inhibitor p27. plos.orgfigshare.com

Summary of Molecular Synergies in Preclinical Models

| Combination Strategy | Key Molecular Mechanism | Downstream Effect | Reference |

|---|---|---|---|

| PI3K Inhibitor + mTORC1 Inhibitor | Prevention of compensatory AKT phosphorylation | Enhanced cell death regardless of PTEN status | plos.orgnih.gov |

| PI3K/mTOR Inhibitor + mTORC1 Inhibitor | Complete abrogation of 4E-BP1 phosphorylation | Synergistic inhibition of cell growth | plos.orgnih.gov |

| PI3K/mTOR Inhibitor + MEK Inhibitor | Dual blockade of parallel signaling pathways | Cooperative tumor regression | unclineberger.org |

| PI3K/mTOR Inhibitor + Immune Checkpoint Blockade | Increased CD8+ T-cell infiltration, decreased Treg infiltration | Creation of an immunostimulatory tumor milieu | bmj.com |

| PI3K Inhibitor + HDAC Inhibitor | Increased expression and activation of FOXO1 | Increased cell death in MYC-amplified models | nih.gov |

Drug Discovery and Preclinical Development Methodologies for Dual Pi3k/mtor Inhibitors Including the Chemical Compound

Structure-Based Drug Design (SBDD) and Computational Chemistry Approaches

The development of dual PI3K/mTOR inhibitors heavily relies on structure-based drug design (SBDD) and computational chemistry. These approaches leverage the three-dimensional structural information of the target kinases to design and refine inhibitors with high affinity and selectivity.

Rational Design of Kinase Inhibitors

Rational design is a cornerstone in the creation of dual PI3K/mTOR inhibitors, focusing on the ATP-binding pocket, which is highly conserved across the PI3K-like kinase (PIKK) family. rsc.org The design process often begins with a known chemical scaffold that has shown some inhibitory activity. For instance, the discovery of potent inhibitors has been guided by understanding the key interactions within the kinase domain. Modeling studies can reveal opportunities for optimizing these interactions, such as forming hydrogen bonds with critical residues like Lys833. researchgate.net

Computational analysis and SBDD have been instrumental in the discovery of numerous PI3K inhibitors. nih.gov For example, the development of PF-04979064, a potent PI3K/mTOR dual inhibitor, was achieved through the integration of structure-based drug design and optimization of physical properties. nih.gov This rational approach allows for the design of molecules that can effectively block the PI3K pathway, which is frequently dysregulated in human cancers. nih.govacs.org The identification of privileged scaffolds, such as the imidazo[4,5-c]quinoline core of NVP-BEZ235, which are capable of binding to the ATP site of both protein and lipid kinases, has been a significant advancement in the rational design of these dual inhibitors. rsc.org

Optimization for Target Selectivity and Potency

A critical aspect of developing dual PI3K/mTOR inhibitors is optimizing their selectivity and potency. The goal is to create compounds that potently inhibit both PI3K and mTOR while minimizing off-target effects on other kinases. The high degree of homology in the ATP-binding site between PI3K isoforms and mTOR presents a challenge, but also an opportunity for dual targeting. rsc.org

The optimization process can also aim to achieve selectivity for specific PI3K isoforms. For instance, efforts have been made to discover PI3Kα-selective inhibitors by applying SBDD and computational analysis. nih.gov This can be important as different PI3K isoforms can have distinct roles in normal physiology and disease. aacrjournals.org The table below illustrates the inhibitory potency of various dual PI3K/mTOR inhibitors against different PI3K isoforms and mTOR.

| Compound | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | mTOR (IC50/Ki, nM) |

| PF-04691502 | 0.57 (Ki) | 2.1 (Ki) | 1.6 (Ki) | 1.9 (Ki) | 16 (Ki) |

| PKI-402 | 1.4 (IC50) | 7 (IC50) | 14 (IC50) | 16 (IC50) | 1.7 (IC50) |

| Voxtalisib (XL765) | 39 (IC50) | 110 (IC50) | 43 (IC50) | 9 (IC50) | 160 (mTORC1), 910 (mTORC2) |

| SN202 | 3.2 (IC50) | - | - | 3.3 (IC50) | 1.2 (IC50) |

| NVP-BEZ235 | 4 (IC50) | 76 (IC50) | 7 (IC50) | 5 (IC50) | 21 (IC50) |

High-Throughput Screening (HTS) and Lead Identification

High-throughput screening (HTS) is another crucial methodology in the discovery of novel PI3K/mTOR inhibitors. HTS allows for the rapid screening of large libraries of chemical compounds to identify "hits" that exhibit inhibitory activity against the target enzymes.

Identification of Novel Chemical Scaffolds

HTS campaigns have been successful in identifying novel chemical scaffolds for PI3K inhibitors. nih.gov These campaigns typically utilize biochemical assays, such as the homogenous time-resolved fluorescence (HTRF) assay, to measure the inhibitory activity of thousands of compounds in a short period. nih.gov For example, early PI3K inhibitors with imidazopyridine, pyridothienopyrimidine, and quinazoline scaffolds were identified through HTS using a scintillation proximity assay for p110α. rsc.org

Once initial hits are identified, they undergo further validation and characterization to confirm their activity and determine their mechanism of action. This process can lead to the discovery of entirely new classes of inhibitors with unique chemical structures and properties. Scaffold hopping, a computational technique, can also be employed to design new compounds based on the structures of known inhibitors, leading to the identification of novel and potent dual PI3K/mTOR inhibitors. nih.govresearchgate.net

Lead Optimization Strategies

Following the identification of a promising lead compound, either through rational design or HTS, the next step is lead optimization. This iterative process aims to improve the compound's potency, selectivity, and drug-like properties.

Modulation of Inhibitory Activity Against PI3K Isoforms and mTOR Complexes

A key goal of lead optimization is to fine-tune the inhibitory activity of a compound against the different class I PI3K isoforms (α, β, δ, and γ) and the two mTOR complexes, mTORC1 and mTORC2. nih.gov The rationale is that different cancer types may have different dependencies on specific PI3K isoforms. aacrjournals.org